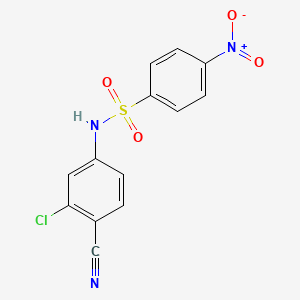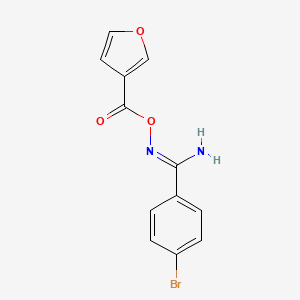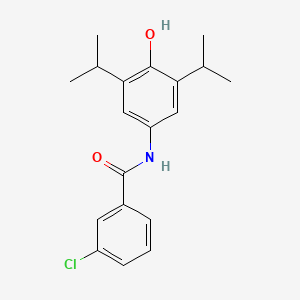![molecular formula C15H15N3O2S B5842327 N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5842327.png)
N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide, also known as BTAAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BTAAH is a hydrazone derivative that possesses a thienyl group, which is responsible for its unique properties.
Mechanism of Action
The mechanism of action of N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer cells, N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. Inflammation is also inhibited by N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide through the suppression of the NF-κB pathway. In Alzheimer's disease, N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide has been shown to inhibit the aggregation of amyloid-β peptides, which are responsible for the formation of plaques in the brain.
Biochemical and Physiological Effects:
N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide induces cell cycle arrest and apoptosis. Inflammation is also reduced by N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide through the inhibition of cytokine production. In Alzheimer's disease, N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide has been shown to improve cognitive function and reduce the formation of amyloid-β plaques in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide in lab experiments is its high yield and purity obtained from the synthesis method. Another advantage is its potential applications in various fields, which allows for a wide range of research opportunities. However, one limitation of using N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research of N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide. In the field of medicine, further studies are needed to determine the efficacy and safety of N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide in the treatment of various diseases. In agriculture, the potential use of N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide as a plant growth regulator needs to be explored further. In material science, the development of new organic electronic devices using N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide as a key component is a promising area of research. Additionally, the modification of the N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide molecule to improve its solubility and bioavailability is another direction for future research.
Conclusion:
In conclusion, N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide is a chemical compound that has shown potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method is relatively simple, and its yield and purity are satisfactory. The mechanism of action of N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide involves the inhibition of various enzymes and receptors, which results in its biochemical and physiological effects. Although there are some limitations to its use in lab experiments, the future directions for the research of N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide are promising and warrant further investigation.
Synthesis Methods
The synthesis of N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide involves the condensation reaction between 2-thienylhydrazine and 2-(benzylidene)acetohydrazide. The reaction is carried out in the presence of a suitable solvent and a catalyst under reflux conditions. The resulting product is then purified by recrystallization or column chromatography. The yield of N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide obtained from this method is generally high, and the purity is also satisfactory.
Scientific Research Applications
N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide has been the subject of extensive research due to its potential applications in various fields. In the field of medicine, N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide has been shown to have a positive effect on plant growth and development. In material science, N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide has been studied for its potential use in the fabrication of organic electronic devices.
properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-12(14-8-5-9-21-14)18-20-11-15(19)17-16-10-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,17,19)/b16-10+,18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQOYRYQCJQUGZ-VKXALQBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)NN=CC1=CC=CC=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC(=O)N/N=C/C1=CC=CC=C1)/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5842251.png)

![methyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5842257.png)
![7-[(2-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5842261.png)


![ethyl 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5842277.png)

![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime](/img/structure/B5842295.png)

![3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5842315.png)

![N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5842341.png)